3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-ol

Übersicht

Beschreibung

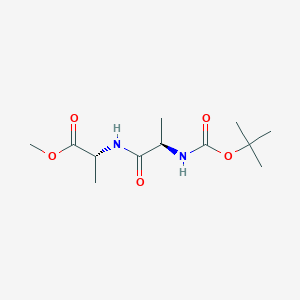

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-ol, also known as 4-chlorophenyl trifluoropropanol (4-CPT), is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless liquid with a pleasant odor and a boiling point of 109°C. 4-CPT is soluble in water and alcohols, and is insoluble in ether. It is a versatile compound due to its stability and low toxicity, making it a popular choice for many laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Nonlinear Optics and Photonics

The compound has been studied for its electro-optic properties , which are crucial for applications in nonlinear optics . Its ability to facilitate second and third harmonic generation makes it a candidate for optoelectronic device fabrication . The static and dynamic polarizability of this compound is significantly higher than that of urea, suggesting its potential in enhancing the performance of optical switches , memory devices , and signal processing equipment .

Organic Electronics

Due to its electronic properties , such as a favorable HOMO-LUMO gap , the compound can be used in organic electronics . It can contribute to the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) , where efficient charge transfer and molecular interaction are desired.

Medicinal Chemistry

Chalcone derivatives, which share a similar structure with this compound, have shown promise as chemotherapeutic agents . This suggests that “3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-ol” could be explored for its antiparasitic properties , particularly against diseases like leishmaniasis .

Material Science

The compound’s molecular geometry and vibrational modes have been optimized and correlated with experimental results, indicating its suitability for material science applications . It could be used in the synthesis of new materials with tailored properties for specific applications.

Computational Chemistry

The compound has been the subject of computational studies to assess its electronic and optical properties . This highlights its role in computational chemistry , where it can be used to model and predict the behavior of novel materials before they are synthesized.

Chemical Synthesis

The Claisen-Schmidt condensation reaction involving similar compounds suggests potential applications in chemical synthesis . It could be used as a precursor or intermediate in the synthesis of complex organic molecules.

Optoelectronic Device Fabrication

The compound’s superior nonlinear optical properties, such as high second and third harmonic generation values, make it suitable for optoelectronic device fabrication . It could be used in the development of devices that require high-performance materials for efficient operation .

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8,14H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYUIIVBJNRBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(F)(F)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1455321.png)

![[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B1455323.png)

![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455334.png)